molecular formula C38H47N5O7S2 B1263172 Simeprevir CAS No. 923604-59-5

Simeprevir

Cat. No. B1263172
M. Wt: 749.9 g/mol
InChI Key: JTZZSQYMACOLNN-VDWJNHBNSA-N
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Description

Synthesis Analysis

The synthesis of Simeprevir is notable for its macrocyclization step, which is crucial for its antiviral activity. A study by Horvath et al. (2019) highlights the efficiency of the macrocyclization process under simulated high dilution (SHD) conditions, achieved through N-Boc substitution on the diene precursor. This modification alters the site of insertion for the metathesis catalyst, optimizing the ring-closing metathesis (RCM) and thus enhancing the overall synthesis efficiency (Horvath et al., 2019).

Molecular Structure Analysis

The molecular structure of Simeprevir includes a quinoline fragment, essential for its activity against the HCV protease. Rádl et al. (2014) describe synthetic approaches to this achiral quinoline fragment, involving the construction of a thiazole ring and deprotection of the hydroxyl group. These steps are critical for the final structure of Simeprevir, influencing its binding affinity to the HCV NS3/4A protease (Rádl et al., 2014).

Chemical Reactions and Properties

Simeprevir undergoes various chemical reactions, including oxidative degradation and interaction with glutathione, which may influence its stability and efficacy. Kaddah et al. (2021) explored the bio-activation of Simeprevir in liver microsomes, identifying glutathione conjugates that suggest susceptibility to form reactive metabolites. This reactivity can have implications for its pharmacokinetic properties and potential for idiosyncratic adverse drug reactions (Kaddah et al., 2021).

Physical Properties Analysis

The physical properties of Simeprevir, such as solubility and stability, are crucial for its formulation and therapeutic effectiveness. The determination of Simeprevir in human plasma by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) requires attention to its light instability, as detailed by Vanwelkenhuysen et al. (2014). This study provides insights into the methodological considerations necessary for accurate quantification of Simeprevir in biological matrices, reflecting its physical and chemical stability (Vanwelkenhuysen et al., 2014).

Chemical Properties Analysis

The chemical properties of Simeprevir, including its reactivity under various conditions, have been extensively studied. A stability-indicating high-performance liquid chromatography-diode array detection (HPLC-DAD) method developed by Attia et al. (2017) for Simeprevir quantification highlights its susceptibility to acidic hydrolysis, basic hydrolysis, oxidation, and photolysis. Understanding these chemical properties is essential for the development of stable formulations and for ensuring the drug's efficacy (Attia et al., 2017).

Scientific Research Applications

HCV Treatment in Specific Patient Groups

  • High Efficacy in HCV Genotype 1 Patients : Simeprevir combined with peginterferon and ribavirin leads to high rates of sustained virologic response in HCV genotype 1 patients, especially those who relapsed after previous therapy. This combination therapy was found to be generally well-tolerated (Forns et al., 2014).
  • Effectiveness in HCV/HIV Co-infected Patients : It's effective for HCV genotype 1 patients coinfected with HIV-1, showing high rates of sustained virologic response (Dieterich et al., 2014).
  • Japanese Treatment-naïve Patients : Demonstrated efficacy in treatment-naïve Japanese patients with HCV genotype 1, improving sustained virologic response rates significantly (Hayashi et al., 2014).

Mechanisms and Resistance Studies

  • Virology and Resistance Analysis : In-depth analysis of baseline NS3 polymorphisms and emerging mutations in patients who failed to achieve sustained virologic response with simeprevir, providing insights into resistance mechanisms (Lenz et al., 2015).
  • In Vitro Activity and Resistance : A study of simeprevir's in vitro activity against HCV genotype 1 clinical isolates, discussing its correlation with NS3 sequence and resistance mutations (Verbinnen et al., 2015).

Other Applications and Insights

  • Degradation and Toxicity Analysis : Research on the degradation of simeprevir under various conditions, along with in silico toxicity predictions and in vitro cytotoxicity assays, provides essential information for its stability and safety (Ahmed et al., 2020).
  • Drug-Drug Interactions : A comprehensive study on the drug-drug interactions of simeprevir, highlighting its metabolic pathways and interaction potential with other drugs, which is crucial for patient safety (Ouwerkerk-Mahadevan et al., 2015).

Simeprevir in Combination Therapies

  • Combination with Peginterferon/Ribavirin : Studies demonstrate the effectiveness of simeprevir in combination with peginterferon and ribavirin, particularly in treatment-experienced patients with HCV genotype-1 infection (Zeuzem et al., 2014).

Emerging Applications

  • Potential Against SARS-CoV-2 : Interestingly, simeprevir has been found to suppress SARS-CoV-2 replication effectively and can synergize with Remdesivir, suggesting potential applications beyond HCV (Lo et al., 2020).

Safety And Hazards

Common side effects of Simeprevir include feeling tired, headache, rash, itchiness, and sensitivity to sunlight . In those with previous hepatitis B infection, active disease may recur . It is not recommended in those with significant liver problems . During pregnancy when used with ribavirin it may cause harm to the baby while when used with sofosbuvir its safety is unclear .

Future Directions

A recent global study has discovered Simeprevir as a potent treatment for COVID-19, which can strongly suppress the replication of SARS-CoV-2 . The combination of this drug with remdesivir can result in drug synergism and generate an even more effective outcome . Simeprevir is by now the only antiviral drug that can target more than one SARS-CoV-2 protein, meaning it can still function even if one of the proteins becomes mutated .

properties

IUPAC Name

(1R,4R,6S,7Z,15R,17R)-N-cyclopropylsulfonyl-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47N5O7S2/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H,41,44)(H,42,46)/b10-8-/t23-,24-,27-,28-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZZSQYMACOLNN-VDWJNHBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1N=C(C=C2O[C@@H]3C[C@@H]4[C@@H](C3)C(=O)N(CCCC/C=C\[C@@H]5C[C@]5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20919221
Record name Simeprevir
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

749.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble in water over a wide pH range, Practically insoluble in propylene glycol; very slightly soluble in ethanol; slightly soluble in acetone. Soluble in dichloromethane; freely soluble in some organic solvents
Record name Simeprevir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8227
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Simeprevir sodium is a selective hepatitis C virus (HCV) nonstructural 3/4A (NS3/4A) protease inhibitor (PI). The drug is a direct-acting antiviral (DAA) with activity against HCV. Simeprevir binds noncovalently to the active site of HCV NS3/4A protease, thereby blocking enzyme activity essential for viral replication (i.e., cleavage of the HCV-encoded polyprotein at the NS3/NS4A, NS4A/NS4B, NS4A/NS5A, and NS5A/NS5B junctions). In vitro studies using biochemical and cell-based replicon assays indicate that simeprevir has potent activity against HCV genotypes 1a and 1b1 5 8 9 and has some activity against HCV genotypes 2, 4, 5, and 6 (not genotype 3).
Record name Simeprevir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8227
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Simeprevir

Color/Form

White to almost white powder

CAS RN

923604-59-5
Record name Simeprevir
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Record name Simeprevir
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,4R,6S,7Z,15R,17R)-N-(cyclopropanesulfonyl)-17-({7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-yl}oxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.0^{4,6}]octadec-7-ene-4-carboxamide
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Record name SIMEPREVIR
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Record name Simeprevir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8227
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,800
Citations
M Sanford - Drugs, 2015 - Springer
… to the EU simeprevir label. In proof-of-concept studies, simeprevir had potent antiviral … patients and prior relapsers were significantly higher with simeprevir plus peginterferon-α/ribavirin (…
Number of citations: 26 link.springer.com
DM You, PJ Pockros - Expert opinion on pharmacotherapy, 2013 - Taylor & Francis
… Expert opinion: Simeprevir is a once-daily oral medication … Compared to telaprevir and boceprevir, simeprevir will likely be … -free regimens, simeprevir may potentially be combined with …
Number of citations: 58 www.tandfonline.com
A Vaidya, CM Perry - Drugs, 2013 - Springer
… of simeprevir … simeprevir in recipients of simeprevir monotherapy were comparable with pharmacokinetic parameters and systemic exposure observed after administration of simeprevir …
Number of citations: 45 link.springer.com
N Hayashi, N Izumi, H Kumada, T Okanoue… - Journal of …, 2014 - Elsevier
… , simeprevir plasma exposure was found to be higher in healthy Japanese adult male volunteers than in healthy Caucasian volunteers [15]. Based on this finding, simeprevir … simeprevir (…
Number of citations: 168 www.sciencedirect.com
Å Rosenquist, B Samuelsson… - Journal of medicinal …, 2014 - ACS Publications
Hepatitis C virus is a blood-borne infection and the leading cause of chronic liver disease (including cirrhosis and cancer) and liver transplantation. Since the identification of HCV in …
Number of citations: 226 pubs.acs.org
M Manns, P Marcellin, F Poordad, ESA De Araujo… - The Lancet, 2014 - thelancet.com
… , safety, and tolerability of simeprevir in combination with peginterferon alfa 2a plus ribavirin or peginterferon alfa 2b plus ribavirin (simeprevir group) versus placebo in combination with …
Number of citations: 531 www.thelancet.com
S Zeuzem, T Berg, E Gane, P Ferenci, GR Foster… - Gastroenterology, 2014 - Elsevier
… simeprevir than those given placebo (61%−80% vs 23%; P < .001), regardless of prior response to PegIFN and RBV (simeprevir vs … led to discontinuation of simeprevir or placebo and/or …
Number of citations: 310 www.sciencedirect.com
E Lawitz, G Matusow, E DeJesus, EM Yoshida… - …, 2016 - Wiley Online Library
… In the phase 2 COSMOS study that evaluated simeprevir (… and safety of 12 weeks of simeprevir + sofosbuvir in HCV GT1–… of cirrhosis received oral simeprevir 150 mg once daily + …
Number of citations: 237 aasldpubs.onlinelibrary.wiley.com
N Hayashi, C Seto, M Kato, Y Komada… - Journal of gastroenterology, 2014 - Springer
… efficacy, safety and pharmacokinetics of simeprevir and PegIFNα-2a/RBV in … simeprevir in Japanese versus Caucasian healthy volunteers demonstrated in the Phase I study, simeprevir …
Number of citations: 109 link.springer.com
IM Jacobson, GJ Dore, GR Foster, MW Fried, M Radu… - The Lancet, 2014 - thelancet.com
… Adverse events in the first 12 weeks of treatment led to discontinuation of simeprevir in two (… ]) were similar in the simeprevir and placebo groups. Addition of simeprevir did not increase …
Number of citations: 628 www.thelancet.com

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